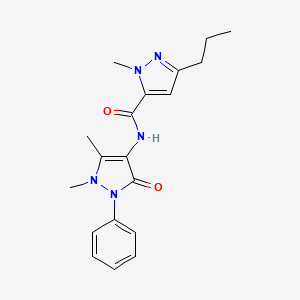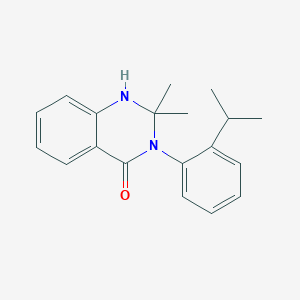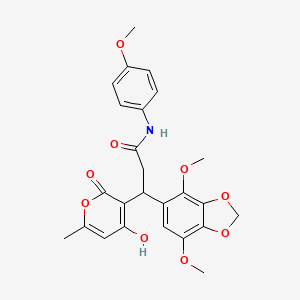![molecular formula C19H18N2O2S2 B11051302 4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with 4-(2-pyridylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- 4-(Methylsulfanyl)phenyl]acetic acid
- N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide
Comparison:
- 4-(Methylsulfanyl)phenyl]acetic acid : This compound has a similar methylsulfanyl group but lacks the sulfonamide and pyridine functionalities, making it less versatile in biological applications.
- N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide : This compound contains a similar phenyl and methylsulfanyl group but has different functional groups, leading to different chemical reactivity and biological activity .
4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-18-9-11-19(12-10-18)25(22,23)21-16-7-5-15(6-8-16)14-17-4-2-3-13-20-17/h2-13,21H,14H2,1H3 |
InChI Key |
MPUWGNJFLUZASU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)


![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)
![N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11051240.png)
![Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-](/img/structure/B11051241.png)
![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)
![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
